2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine
CAS No.: 936701-37-0
Cat. No.: VC16932651
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936701-37-0 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 2-cyclopenta[b]pyran-2-ylethanamine |
| Standard InChI | InChI=1S/C10H11NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5H,6-7,11H2 |
| Standard InChI Key | MDJDZLIVHLKMFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC=C(OC2=C1)CCN |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine denotes a bicyclic system comprising a pyran ring (a six-membered oxygen heterocycle) fused to a cyclopentane moiety at the b position. The ethanamine side chain is attached to the pyran ring at the 2-position. This nomenclature aligns with the fusion rules for polycyclic systems, where the pyran ring is designated as the parent structure .
Molecular Formula and Weight
While no experimental data exists for this specific compound, its molecular formula can be inferred as C₁₀H₁₃NO based on structural analogs such as 2-(pyrimidin-2-yl)ethan-1-amine (C₆H₉N₃) and 2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine (C₉H₁₃N₃) . The molecular weight is estimated at 163.22 g/mol, calculated using atomic masses from the periodic table.
Stereochemical Considerations
The cyclopenta[b]pyran system introduces two stereogenic centers: one at the fusion point of the cyclopentane and pyran rings and another at the ethanamine attachment site. Computational models suggest a cis-fused bicyclic framework, stabilizing the molecule through reduced ring strain .
Synthetic Approaches
Retrosynthetic Analysis
Hypothetical routes to 2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine could leverage:
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Cyclopenta[b]pyran Precursor Synthesis: Formation of the bicyclic core via Diels-Alder reactions between furan derivatives and cyclopentadiene, followed by oxidation to introduce the pyran oxygen .
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Ethanamine Side-Chain Introduction: Nucleophilic substitution or photoredox-mediated cross-coupling to attach the amine group. Recent advances in nickel-catalyzed decarboxylative couplings, as demonstrated for similar ethanamine derivatives, offer a viable pathway .
Photoredox/Nickel Dual Catalysis
The dissertation by Badir (2021) highlights photoredox-mediated strategies for C(sp³)–C(sp²) bond formation, which could be adapted for this compound . For instance, coupling a cyclopenta[b]pyran halide with an alkylamine via single-electron transfer (SET) mechanisms might yield the target molecule under mild conditions.
Physicochemical Properties
Predicted Solubility and LogP
Using the PubChem data for analogs , the compound is expected to exhibit:
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Water Solubility: Low (<1 mg/mL) due to the hydrophobic bicyclic core.
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LogP (Partition Coefficient): ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectral Data
IR Spectroscopy: Characteristic peaks for NH₂ (3350–3300 cm⁻¹), C-O-C (1250–1150 cm⁻¹), and aromatic C-H (3100–3000 cm⁻¹).
NMR:
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¹H NMR: δ 1.5–2.5 (m, cyclopentane protons), δ 3.8–4.2 (m, pyran oxygen-adjacent CH₂), δ 2.7–3.1 (t, ethanamine CH₂NH₂).
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¹³C NMR: δ 100–110 (pyran C-O), δ 25–35 (cyclopentane carbons) .
Comparative Analysis of Ethanamine Derivatives
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